2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a fluorophenylmethylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorophenylmethylamino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazole ring with 3-fluorobenzylamine.
Attachment of the ethan-1-ol moiety: This can be done by reacting the intermediate with an appropriate alkylating agent, such as ethylene oxide or ethylene carbonate, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethanal or 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethanoic acid.
Reduction: Formation of 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(3-chlorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- 2-(3-{[(3-bromophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- 2-(3-{[(3-methylphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
Uniqueness
The presence of the fluorine atom in 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol imparts unique properties such as increased metabolic stability and enhanced binding interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C12H14FN3O |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[3-[(3-fluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H14FN3O/c13-11-3-1-2-10(8-11)9-14-12-4-5-16(15-12)6-7-17/h1-5,8,17H,6-7,9H2,(H,14,15) |
InChI Key |
BPTPGCPOGYNSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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